Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride is a chemical compound with the molecular formula C14H16ClNO2. It is a derivative of naphthalene and is known for its applications in various scientific research fields. The compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride typically involves the esterification of 2-amino-3-(naphthalen-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride
- Methyl ®-3-amino-3-(naphthalen-1-yl)propanoate hydrochloride
Uniqueness
Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H16ClNO2 |
---|---|
Molecular Weight |
265.73 g/mol |
IUPAC Name |
methyl 2-amino-3-naphthalen-2-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C14H15NO2.ClH/c1-17-14(16)13(15)9-10-6-7-11-4-2-3-5-12(11)8-10;/h2-8,13H,9,15H2,1H3;1H |
InChI Key |
BYTYONAXVAIPOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC2=CC=CC=C2C=C1)N.Cl |
Origin of Product |
United States |
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